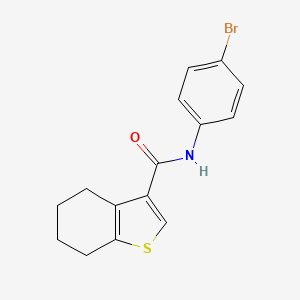

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-10-5-7-11(8-6-10)17-15(18)13-9-19-14-4-2-1-3-12(13)14/h5-9H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHRFNQSKOVQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 4-bromophenylamine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiophene, including N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have been shown to inhibit key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT pathways. The most promising derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 0.075 μM for VEGFR-2 inhibition) and induced apoptosis in liver carcinoma cells through caspase activation .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives exhibit activity against a range of bacterial strains. For example, compounds derived from the benzothiophene structure have shown effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 50 mg/mL . This suggests a potential role in developing new antibacterial agents.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. Common methods include:

- Suzuki Coupling : This method has been employed to create various aryl-substituted thiophene derivatives through palladium-catalyzed cross-coupling reactions.

- Steglich Esterification : Utilized for attaching carboxylic acid moieties to the thiophene framework .

These synthetic pathways not only enhance the yield of the desired compound but also allow for the introduction of various functional groups that can modify biological activity.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Variations in substituents on the benzothiophene core can significantly influence its pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases lipophilicity and may enhance binding affinity to target proteins |

| Chlorine | Modulates electronic properties affecting receptor interactions |

| Alkyl groups | Can enhance solubility and bioavailability |

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets in cells. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring critically impact physicochemical and biological properties:

Table 1: Key Properties of Selected Analogs

*clogP values estimated based on structural analogs . †Calculated based on molecular formula (C15H15BrNOS). ‡Predicted using Hollósy’s methodology .

Crystallographic and Conformational Analysis

- Molecular Conformation : X-ray studies of imidazole-4-imines () reveal dihedral angles of ~56° between aromatic rings, similar to tetrahydrobenzothiophene derivatives. This twist may optimize π-π stacking or hydrogen bonding in the target compound .

- Crystal Packing : Weak interactions (C–H⋯N, C–H⋯X) dominate packing, as seen in isomorphic bromo- and chlorophenyl crystals . The bromine atom in the target compound likely participates in C–H⋯Br bonds, stabilizing the lattice .

Structure-Activity Relationships (SAR)

- Lipophilicity-Bioactivity Correlation : Higher clogP in bromophenyl derivatives correlates with increased antiproliferative activity, likely due to improved membrane penetration .

- Substituent Position : Para-substitution (e.g., 4-bromo) optimizes steric compatibility with hydrophobic enzyme pockets, whereas ortho-substituents (e.g., 2-bromo-4-nitro in ) may hinder binding due to steric bulk .

Biological Activity

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is classified as a benzothiophene derivative. Its structure includes a bromophenyl substituent and a tetrahydrobenzothiophene core. The IUPAC name for this compound is 2-acetamido-N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

| Property | Value |

|---|---|

| Molecular Formula | C17H17BrN2O2S |

| Molecular Weight | 373.29 g/mol |

| IUPAC Name | 2-acetamido-N-(4-bromophenyl)-... |

| InChI | InChI=1S/C17H17BrN2O2S/... |

The biological activity of N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been reported to inhibit enzymes that are crucial for cell proliferation and microbial growth. This inhibition can lead to reduced cell viability in certain cancer cell lines.

- DNA Synthesis Disruption : It interferes with DNA synthesis in cancer cells, promoting apoptosis (programmed cell death) through mechanisms that may involve the disruption of key signaling pathways.

- Signal Transduction Modulation : The compound can affect signal transduction pathways that regulate cell growth and survival, potentially leading to altered cellular responses to external stimuli.

Antimicrobial Activity

Research has demonstrated that N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed significant inhibition rates.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

This data indicates its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound has notable anticancer effects. For instance:

- Cell Lines Tested : The compound was tested against several cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells.

- Results : The IC50 values (the concentration required to inhibit 50% of cell viability) were found to be approximately 10 µM for MCF-7 cells and 15 µM for PC-3 cells.

These findings suggest that N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could be further explored as a therapeutic agent in oncology.

Case Studies

Case Study 1: Antitubercular Screening

A high-throughput screening study evaluated the antitubercular activity of various compounds including N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The results indicated a significant inhibition of Mycobacterium tuberculosis with an IC90 value demonstrating promising potential for tuberculosis treatment .

Case Study 2: Enzyme Interaction Analysis

In a detailed enzymatic assay study, the compound was shown to inhibit specific kinases involved in cancer progression. The results indicated that at concentrations as low as 5 µM, there was a measurable decrease in kinase activity associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what reaction conditions are critical for optimizing yields?

- Methodology : The synthesis typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol to form azomethine intermediates. Subsequent heterocyclization using glacial acetic acid and DMSO yields the target compound . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux conditions for 6–12 hours), and stoichiometric ratios (1:1.2 for amine:aldehyde). Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR/IR : Confirm the presence of the benzothiophene core (δ 6.8–7.2 ppm for aromatic protons in -NMR) and carboxamide groups (C=O stretch at ~1650 cm in IR) .

- X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving disorder or twinning in crystals. Programs like ORTEP-3 or WinGX aid in visualizing hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is the biological activity of this compound screened in preliminary studies?

- Methodology :

- Enzyme assays : Test inhibition of tyrosinase or acetylcholinesterase using spectrophotometric methods (e.g., monitoring L-DOPA oxidation at 475 nm) .

- Microbial assays : Evaluate antibacterial/antifungal activity via disk diffusion or microdilution (MIC determination) against S. aureus or C. albicans .

- Cell-based assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with IC calculations .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodology :

- Handling twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For disordered regions, apply PART/SUMP constraints .

- Hydrogen-bond analysis : Employ Mercury software to generate graph sets (e.g., motifs) and correlate packing patterns with solubility/stability .

- Example: In N-(4-fluorophenyl) analogs, C–H⋯O interactions stabilize the crystal lattice, as shown in P23-017 .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodology :

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- SAR analysis : Compare substituent effects (e.g., 4-bromo vs. 4-methyl groups) on activity. For instance, 4-methoxy derivatives (e.g., Compound I in ) show enhanced antifungal activity due to improved membrane permeability.

- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, identifying outliers or confounding factors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina to model binding to tyrosinase (PDB: 2Y9X). Focus on the carboxamide’s hydrogen bonds with His263 and hydrophobic interactions with the benzothiophene core .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify flexible binding regions .

Q. What synthetic modifications improve the compound’s metabolic stability without compromising activity?

- Methodology :

- Prodrug design : Introduce ester groups at the carboxamide moiety to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .

- Isosteric replacement : Replace the 4-bromophenyl group with trifluoromethyl (CF) to reduce CYP450-mediated oxidation .

- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify metabolic half-life (t) and identify vulnerable sites .

Q. How do reaction solvent and catalyst choice impact the scalability of multi-step syntheses?

- Methodology :

- Solvent screening : Compare DMF (high polarity, good solubility) vs. ethanol (eco-friendly, lower cost) in cyclocondensation steps. Ethanol reduces side reactions but may require longer reaction times .

- Catalyst optimization : Test Lewis acids (e.g., ZnCl) vs. organocatalysts (e.g., proline) for asymmetric induction in heterocyclization .

- DoE (Design of Experiments) : Use Minitab to optimize variables (temperature, solvent ratio, catalyst loading) for maximum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.